1-(5-Bromo-2-chlorophenyl)ethanone
CAS No.: 105884-19-3
Cat. No.: VC20740029
Molecular Formula: C8H6BrClO
Molecular Weight: 233.49 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105884-19-3 |
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Molecular Formula | C8H6BrClO |
Molecular Weight | 233.49 g/mol |
IUPAC Name | 1-(5-bromo-2-chlorophenyl)ethanone |
Standard InChI | InChI=1S/C8H6BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 |
Standard InChI Key | FVJMYXDLWAEIKP-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C=CC(=C1)Br)Cl |
Canonical SMILES | CC(=O)C1=C(C=CC(=C1)Br)Cl |
Chemical Structure and Properties
1-(5-Bromo-2-chlorophenyl)ethanone consists of a benzene ring with bromine at the 5-position, chlorine at the 2-position, and an acetyl (ethanone) group at the 1-position. The chemical formula is C₈H₆BrClO. The compound is structurally related to 1-(5-Bromo-2-chlorophenyl)ethanol, which is its reduced form.
Physical Properties
The physical properties of 1-(5-Bromo-2-chlorophenyl)ethanone can be inferred from similar halogenated acetophenones:
Property | Value | Notes |
---|---|---|
Physical State | Crystalline solid | At room temperature |
Color | Off-white to pale yellow | Typical for aromatic ketones |
Molecular Weight | Approximately 247.5 g/mol | Calculated from chemical formula |
Boiling Point | ~320-330°C | Estimated from similar compounds |
Density | ~1.6-1.8 g/cm³ | Based on related halogenated aromatics |
Solubility | Poorly soluble in water; soluble in organic solvents | Characteristic of halogenated aromatics |
Chemical Properties
The chemical properties of this compound are primarily determined by the acetyl functional group and the halogen substituents:
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The ketone group exhibits typical carbonyl reactivity, including nucleophilic addition reactions
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The halogen substituents (Br, Cl) affect the electronic distribution on the aromatic ring, making it electron-deficient
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The halogens also serve as potential sites for further chemical modifications through coupling reactions
Synthesis Methods
Oxidation of Corresponding Alcohol
One established method for synthesizing 1-(5-Bromo-2-chlorophenyl)ethanone is through the oxidation of 1-(5-Bromo-2-chlorophenyl)ethanol. This oxidation can be performed using various oxidizing agents:
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Chromium trioxide (CrO₃) in acidic conditions
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Potassium permanganate (KMnO₄)
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Pyridinium chlorochromate (PCC) in dichloromethane
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Dess-Martin periodinane
Alternative Synthetic Routes
Based on synthetic approaches used for similar compounds, several alternative methods can be proposed:
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Friedel-Crafts Acylation: Direct acylation of 4-bromo-1-chlorobenzene with acetyl chloride using a Lewis acid catalyst such as AlCl₃.
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Grignard Reaction: Similar to the method described for 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, where an intermediate benzamide is reacted with a methyl Grignard reagent .
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Weinreb Amide Approach: This method involves:
Chemical Reactions
Reduction Reactions
1-(5-Bromo-2-chlorophenyl)ethanone can undergo reduction to form 1-(5-Bromo-2-chlorophenyl)ethanol using reducing agents such as:
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Sodium borohydride (NaBH₄) in methanol or ethanol
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Lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether
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Catalytic hydrogenation using Pd/C or Raney nickel
The reverse reaction (oxidation of the alcohol to the ketone) is also feasible using appropriate oxidizing agents as mentioned earlier.
Carbonyl Chemistry
As a ketone, this compound can participate in numerous reactions typical of the carbonyl group:
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Condensation Reactions: With hydrazines to form hydrazones; with hydroxylamines to form oximes
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Aldol Condensations: Reaction with aldehydes or other ketones in basic conditions
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Wittig Reactions: To form alkenes
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Grignard Additions: Leading to tertiary alcohols
Halogen-Mediated Transformations
The bromine and chlorine substituents enable:
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Metal-Catalyzed Coupling Reactions: Such as Suzuki, Stille, or Negishi couplings, particularly at the bromine position
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Halogen-Metal Exchange: Formation of organolithium or Grignard reagents for further functionalization
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Halogen Dance Reactions: Under strong base conditions
Applications and Uses
Pharmaceutical Intermediate
1-(5-Bromo-2-chlorophenyl)ethanone likely serves as an important intermediate in pharmaceutical synthesis, similar to other halogenated acetophenones. The specific applications may include:
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Precursor for biologically active compounds containing the 5-bromo-2-chlorophenyl moiety
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Building block for heterocyclic compound synthesis
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Starting material for compounds with potential application as enzyme inhibitors
Research and Development
In organic synthesis research, this compound provides a platform for:
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Method development for selective halogen functionalization
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Studies on regioselective reactions in polyhalogenated systems
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Investigation of electronic effects in aromatic substitution patterns
Material Science
Potential applications in materials science may include:
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Precursor for specialty polymers with halogen functionality
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Component in photosensitive materials
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Intermediate in the synthesis of liquid crystal components
Analytical Methods
Spectroscopic Identification
Key spectroscopic features for identification and characterization of 1-(5-Bromo-2-chlorophenyl)ethanone would include:
Analytical Method | Expected Characteristics |
---|---|
¹H NMR | Signals for methyl protons (~2.6 ppm); aromatic protons (7.0-8.0 ppm) |
¹³C NMR | Carbonyl carbon (~195-200 ppm); aromatic carbons (120-140 ppm); methyl carbon (~30 ppm) |
IR Spectroscopy | Strong C=O stretching (~1680-1700 cm⁻¹); C-Br and C-Cl stretching (500-800 cm⁻¹) |
Mass Spectrometry | Molecular ion peaks showing characteristic isotope patterns of Br and Cl |
Chromatographic Methods
For isolation and purity assessment:
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HPLC: Using C18 reverse-phase columns with methanol/water or acetonitrile/water mobile phases
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GC-MS: Suitable for volatile analysis and mass confirmation
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TLC: Using silica gel plates with appropriate solvent systems for reaction monitoring
Comparison with Related Compounds
Structural Analogues
Several related compounds appear in the search results that can provide context for understanding 1-(5-Bromo-2-chlorophenyl)ethanone:
Structure-Activity Relationships
The positioning of halogens on the aromatic ring significantly influences:
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Electronic Properties: Electron-withdrawing effects of Br and Cl affect the reactivity of the carbonyl group
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Steric Considerations: The ortho-chloro substituent may introduce rotational barriers affecting reaction outcomes
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Lipophilicity: The presence of halogens increases lipophilicity, potentially enhancing membrane permeability in biological systems
Current Research Trends
Current research involving halogenated acetophenones similar to 1-(5-Bromo-2-chlorophenyl)ethanone focuses on:
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Development of more efficient and environmentally friendly synthesis methods
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Application as building blocks in medicinal chemistry, particularly for heterocyclic synthesis
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Exploration of selective functionalization methodologies for polyhalogenated aromatics
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Structure optimization for targeted biological activities
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